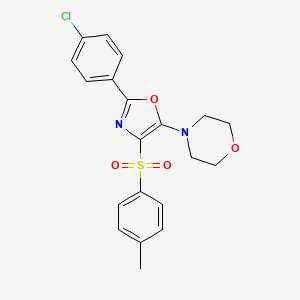![molecular formula C18H18N4O3S2 B2381812 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 897484-80-9](/img/structure/B2381812.png)
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name [4- (4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]- (5-nitrofuran-2-yl)methanone . The exact mass of the compound is 386.10487624 g/mol .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 386.4 g/mol . It has a complexity of 580 and a topological polar surface area of 124 Ų . The compound has 0 hydrogen bond donor count and 7 hydrogen bond acceptor count . It also has 2 rotatable bonds .
Applications De Recherche Scientifique
Synthesis and Biological Activities
A study focused on the synthesis of derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, including structures similar to your compound of interest. These compounds were characterized spectrally and screened for in vitro anti-bacterial activity, showing moderate to good antimicrobial effects (Mhaske et al., 2014).
Antimicrobial and Insecticidal Properties
Another study synthesized new piperidine thiazole compounds, closely related to the structure , and evaluated their insecticidal activities. Some of these compounds exhibited significant lethality against armyworms (Ding et al., 2019).
Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to your compound, have been identified as new anti-mycobacterial chemotypes. Several compounds from this class demonstrated potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Antibacterial Activity and Docking Studies
Compounds with a similar structure, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, were synthesized and characterized. These compounds underwent molecular docking studies to understand their antibacterial activity, demonstrating potential in this field (Shahana & Yardily, 2020).
Anticancer Evaluation
A related study evaluated the anticancer activity of di- and trifunctional substituted 1,3-thiazoles with piperazine substituents. Certain compounds displayed significant efficacy against various cancer cell lines (Turov, 2020).
Antimicrobial and Antituberculosis Studies
Other derivatives, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, were synthesized and tested for their anticancer and antituberculosis properties, demonstrating significant activity in these areas (Mallikarjuna et al., 2014).
Anti-inflammatory Activity
Some novel compounds like 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone were synthesized and evaluated for their anti-inflammatory activity, showing potential in this therapeutic area (Ahmed et al., 2017).
Corrosion Inhibition
A study investigated the use of organic inhibitors, including compounds similar to your compound of interest, for corrosion inhibition of mild steel in acidic media. These compounds showed appreciable corrosion inhibition properties (Singaravelu et al., 2022).
Dual Action Antidepressants
Derivatives like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, structurally related to your compound, were synthesized and evaluated for their dual action as antidepressants by showing affinity for 5-HT1A receptors and serotonin reuptake inhibition (Orus et al., 2002).
Anti-psychotic Investigation
Novel Azo dye/Schiff base/Chalcone derivatives, including some with a similar structure, were synthesized and assessed for their antipsychotic activity, showing excellent results in haloperidol-induced catalepsy tests (Gopi et al., 2017).
Propriétés
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-11-3-4-12(2)16-15(11)19-18(27-16)21-9-7-20(8-10-21)17(23)13-5-6-14(26-13)22(24)25/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRMICHOJRMNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
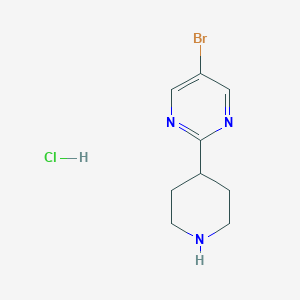
![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)
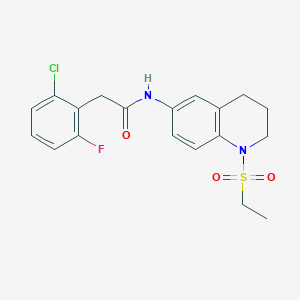
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)
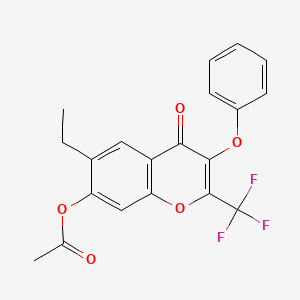
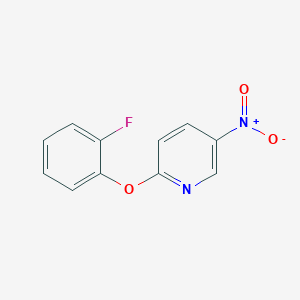
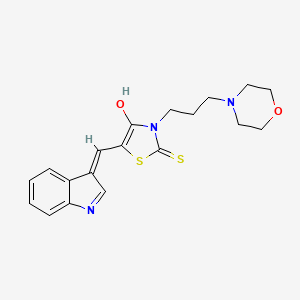
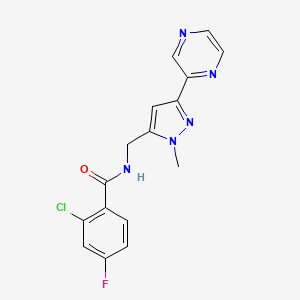

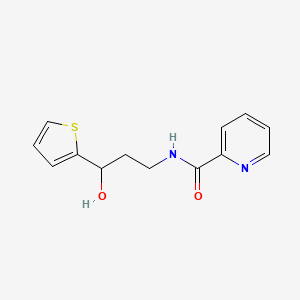
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)
